Diethyl (bromodifluoromethyl)phosphonate

Description

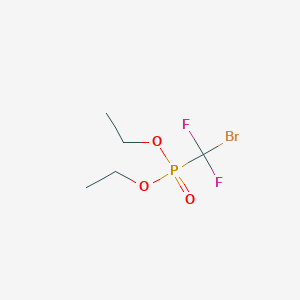

Structure

3D Structure

Properties

IUPAC Name |

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADKVYIJIAENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215398 | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65094-22-6 | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (bromodifluoromethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromodifluoromethyl)phosphonate is a crucial reagent in modern organic chemistry, primarily utilized for the introduction of the difluoromethyl group into organic molecules.[1] This phosphonate (B1237965) is a stable, commercially available compound that serves as an efficient precursor to difluorocarbene, a highly reactive intermediate for various chemical transformations.[2] Its application is particularly significant in the synthesis of fluorinated drugs and agrochemicals, where the inclusion of fluorine atoms can dramatically alter the parent molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the primary synthesis pathway for diethyl (bromodifluoromethyl)phosphonate, including a detailed experimental protocol and a summary of the quantitative data.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing diethyl (bromodifluoromethyl)phosphonate is a variation of the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, dibromodifluoromethane. The reaction proceeds to yield the desired phosphonate and a volatile alkyl halide byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of diethyl (bromodifluoromethyl)phosphonate via the Michaelis-Arbuzov reaction.

| Parameter | Value | Reference |

| Reactants | Triethyl phosphite, Dibromodifluoromethane | [3] |

| Molar Ratio (Triethyl phosphite : Dibromodifluoromethane) | 0.925 : 1 | [3] |

| Solvent | Anhydrous Ether | [3] |

| Reaction Temperature | Room temperature to reflux | [3] |

| Reaction Time | 20 hours | [3] |

| Product Yield | 96% | [3] |

| Boiling Point of Product | 50-52 °C (1 mmHg) | [3] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of diethyl (bromodifluoromethyl)phosphonate based on established literature procedures.[3]

Materials:

-

Triethyl phosphite

-

Dibromodifluoromethane

-

Anhydrous ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Distillation apparatus

-

Nitrogen source

Procedure:

-

Under a nitrogen atmosphere, a solution of triethyl phosphite (153.5 g, 0.925 mol) in anhydrous ether (450 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Dibromodifluoromethane (209.8 g, 1 mol) is slowly added dropwise to the solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to reflux for 20 hours.

-

Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure.

-

The final product, diethyl (bromodifluoromethyl)phosphonate, is collected as a colorless liquid by fractional distillation at 50-52 °C (1 mmHg).[3]

Product Characterization:

The structure of the resulting diethyl (bromodifluoromethyl)phosphonate can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]

Synthesis Pathway Diagram

The following diagram illustrates the Michaelis-Arbuzov reaction for the synthesis of diethyl (bromodifluoromethyl)phosphonate.

Caption: Michaelis-Arbuzov synthesis of diethyl (bromodifluoromethyl)phosphonate.

Applications in Drug Development

Diethyl (bromodifluoromethyl)phosphonate is a valuable reagent in drug discovery and development. It is used as a reactant for the preparation of phosphopeptide mimetic prodrugs and in the synthesis of inhibitors for enzymes such as Mycobacterium tuberculosis protein tyrosine phosphatase.[3][4] The ability to introduce the difluoromethylphosphonate moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

The synthesis of diethyl (bromodifluoromethyl)phosphonate via the Michaelis-Arbuzov reaction is a high-yielding and well-established method. This technical guide provides researchers and professionals in the field of drug development with the necessary information to safely and efficiently synthesize this important fluorinated building block. The detailed experimental protocol and quantitative data serve as a practical resource for laboratory application.

References

An In-depth Technical Guide on (Bromodifluoromethyl)phosphonic acid diethyl ester: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromodifluoromethyl)phosphonic acid diethyl ester is a versatile organophosphorus reagent that has garnered significant attention in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of a bromodifluoromethyl group directly attached to the phosphorus atom, impart valuable reactivity and make it a key building block for the introduction of the difluoromethylphosphonate moiety into organic molecules. This functional group is of particular interest in drug design as a non-hydrolyzable bioisostere of the phosphate (B84403) group, offering improved metabolic stability and pharmacokinetic properties to parent molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (bromodifluoromethyl)phosphonic acid diethyl ester, with a focus on its utility in the development of novel therapeutics.

Core Properties

The physical and chemical properties of (bromodifluoromethyl)phosphonic acid diethyl ester are summarized in the tables below, providing a ready reference for researchers.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 65094-22-6 | [1] |

| Molecular Formula | C₅H₁₀BrF₂O₃P | [1] |

| Molecular Weight | 267.01 g/mol | [1] |

| Appearance | Colorless to faint yellow liquid | [1] |

| Boiling Point | 40-41 °C at 0.05 mmHg | [1] |

| Density | 1.503 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.417 | [1] |

Spectroscopic Data

| Spectrum Type | Chemical Shift (δ) / Peak Position | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.35 (m, 4H, OCH₂), 1.35 (m, 6H, CH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ 122.9, 119.8, 118.6, 115.4, 114.2, 111.1 (CF₂), 66.59, 66.50 (OCH₂), 16.56, 16.48 (CH₃) | [1] |

| ³¹P NMR | Data not readily available in searched literature. | |

| ¹⁹F NMR | Data not readily available in searched literature. | |

| IR (Neat) | Characteristic P=O, C-F, and P-O-C stretches are expected. Detailed spectra available in spectral databases. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of (bromodifluoromethyl)phosphonic acid diethyl ester and its application in the difluoromethylation of phenols are provided below.

Synthesis of (Bromodifluoromethyl)phosphonic acid diethyl ester

This protocol is adapted from the procedure described in the literature, which is a variation of the Michaelis-Arbuzov reaction.

Reaction Scheme:

Materials:

-

Triethyl phosphite

-

Dibromodifluoromethane

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Under a nitrogen atmosphere, charge the flask with triethyl phosphite (0.925 mol) dissolved in anhydrous diethyl ether (450 mL).[1]

-

Slowly add dibromodifluoromethane (1.0 mol) dropwise to the stirred solution from the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 20 hours.[1]

-

After cooling to room temperature, remove the volatile solvent by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation under high vacuum to collect the fraction at 50-52 °C (1 mmHg) to afford diethyl (bromodifluoromethyl)phosphonate as a colorless liquid.[1]

Difluoromethylation of Phenols

(Bromodifluoromethyl)phosphonic acid diethyl ester serves as an efficient difluorocarbene precursor for the O-difluoromethylation of phenols.

Reaction Workflow:

Materials:

-

Phenol substrate (e.g., 2'-hydroxyacetophenone)

-

(Bromodifluoromethyl)phosphonic acid diethyl ester

-

Potassium hydroxide (B78521) (KOH)

-

Acetonitrile

-

Deionized water

-

Isopropyl ether (IPE)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of potassium hydroxide (20 mmol, 20 equiv) and the phenol (1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v), cool the mixture to -30 °C.

-

To this cooled and stirred solution, add diethyl (bromodifluoromethyl)phosphonate (2.1 mmol, 2.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

After the reaction is complete, extract the mixture with isopropyl ether (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Applications in Drug Development

The difluoromethylphosphonate group is a valuable pharmacophore in modern drug design. Its ability to act as a non-hydrolyzable mimic of a phosphate group makes it particularly useful for developing inhibitors of enzymes that process phosphorylated substrates, such as phosphatases and kinases.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are key regulators of cellular signaling pathways, including the JAK-STAT pathway.[3][4] Dysregulation of these phosphatases is implicated in various diseases, including cancer and metabolic disorders. Small molecule inhibitors of PTPN1/2 containing a difluoromethylphosphonate moiety have been developed as potential therapeutics. These inhibitors can enhance anti-tumor immunity by promoting JAK-STAT signaling.[4][5][6]

Inhibition of STAT3 Dimerization

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[7] The dimerization of phosphorylated STAT3 is a critical step for its nuclear translocation and transcriptional activity. (Bromodifluoromethyl)phosphonic acid diethyl ester is a precursor for the synthesis of phosphopeptide mimetics that can target the SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.

Conclusion

(Bromodifluoromethyl)phosphonic acid diethyl ester is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its utility as a precursor to the difluoromethylphosphonate moiety has enabled the development of novel drug candidates with improved pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application by researchers in the field. As the demand for more effective and metabolically stable therapeutics continues to grow, the importance of key building blocks like (bromodifluoromethyl)phosphonic acid diethyl ester in drug discovery is set to increase.

References

- 1. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]

- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]

- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl (bromodifluoromethyl)phosphonate (CAS: 65094-22-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (bromodifluoromethyl)phosphonate is a versatile organophosphorus compound with the CAS number 65094-22-6.[1][2] It is a key intermediate and reactant in a variety of chemical syntheses, most notably in the introduction of the difluoromethyl group into organic molecules.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications, particularly in the fields of medicinal chemistry and drug development. The unique reactivity of the P-C bond in this compound allows for its use as an efficient difluorocarbene precursor under mild conditions.[4] Its role in the synthesis of phosphopeptide mimetic prodrugs targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway highlights its importance in the development of novel therapeutics.[1]

Physicochemical and Safety Data

Diethyl (bromodifluoromethyl)phosphonate is a colorless to yellowish liquid at room temperature.[2] It is important to handle this compound with appropriate safety precautions, as it is classified as an irritant, causing skin and serious eye irritation.[1][5]

Table 1: Physicochemical Properties of Diethyl (bromodifluoromethyl)phosphonate

| Property | Value | Reference |

| CAS Number | 65094-22-6 | [1][2] |

| Molecular Formula | C₅H₁₀BrF₂O₃P | [1][2] |

| Molecular Weight | 267.01 g/mol | [1][2][5] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 40-41 °C at 0.05 mmHg | [1][2][6] |

| Density | 1.503 g/mL at 25 °C | [1][2][6] |

| Refractive Index (n20/D) | 1.417 | [1][2][6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate. Not miscible or difficult to mix in water. | [1][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][6] |

Table 2: Safety Information for Diethyl (bromodifluoromethyl)phosphonate

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] | GHS07 (Irritant)[1] | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1] |

Experimental Protocols

Synthesis of Diethyl (bromodifluoromethyl)phosphonate

A common method for the synthesis of Diethyl (bromodifluoromethyl)phosphonate is through the reaction of dibromodifluoromethane (B1204443) with triethyl phosphite (B83602).[1]

Protocol:

-

Under a nitrogen atmosphere, slowly add dibromodifluoromethane (209.8 g, 1 mol) dropwise to a solution of triethyl phosphite (153.5 g, 0.925 mol) in 450 mL of anhydrous ether, with magnetic stirring.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1]

-

Heat the mixture to reflux and maintain for 20 hours.[1]

-

After the reaction is complete, remove the volatile solvent by distillation under reduced pressure.[1]

-

Collect the fraction with a boiling point of 50-52 °C at 1 mmHg to obtain the pure Diethyl (bromodifluoromethyl)phosphonate as a colorless liquid (yield: 96%).[1]

-

The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]

Generation of Difluorocarbene

Diethyl (bromodifluoromethyl)phosphonate serves as an efficient precursor to difluorocarbene (:CF₂) under mild basic hydrolysis conditions.[4][7][8] This reactivity is due to the facile cleavage of the P-C bond.[4][7]

Protocol for Difluoromethylation of Phenols:

-

In a reaction vessel, dissolve potassium hydroxide (B78521) (1.12 g, 20 mmol) and the desired phenol (B47542) (e.g., 2-acetylphenol, 136 mg, 1.0 mmol) in a 1:1 mixture of acetonitrile (B52724) and water (10 mL).[3]

-

Cool the solution to -30 °C.[3]

-

Add Diethyl (bromodifluoromethyl)phosphonate (534 mg, 2.1 mmol) to the cooled solution.[3]

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether, 2 x 20 mL).[3]

-

Dry the combined organic layers over sodium sulfate (B86663) and filter.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the difluoromethylated product.[3]

Applications in Drug Development and Research

Diethyl (bromodifluoromethyl)phosphonate is a valuable reagent in medicinal chemistry and drug discovery, primarily due to its ability to introduce the difluoromethyl group, which can significantly alter the biological properties of a molecule.

Synthesis of STAT3 Pathway-Targeted Prodrugs

One of the key applications of this compound is as a reactant in the preparation of phosphopeptide mimetic prodrugs.[1] These prodrugs are designed to target the Src homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[9][10] By incorporating a phosphonate (B1237965) moiety, these prodrugs can mimic phosphorylated tyrosine residues, thereby inhibiting the STAT3 signaling cascade.

References

- 1. lookchem.com [lookchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Difluorocarbene Precursor for Difluoromethylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Generation of Difluorocarbene from Diethyl (bromodifluoromethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethyl group (-CF2H) is a pivotal strategy in medicinal chemistry and drug development, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. Diethyl (bromodifluoromethyl)phosphonate has emerged as a highly efficient, commercially available, and environmentally benign precursor for the generation of difluorocarbene (:CF2), the key reactive intermediate for difluoromethylation. This technical guide provides an in-depth analysis of the mechanism of difluorocarbene generation from this phosphonate (B1237965) reagent, detailed experimental protocols for its application, and a summary of its synthetic utility.

Core Mechanism of Difluorocarbene Generation

The generation of difluorocarbene from diethyl (bromodifluoromethyl)phosphonate is a facile process initiated by a base, typically an alkali metal hydroxide (B78521) such as potassium hydroxide (KOH). The reaction proceeds under mild conditions, often ranging from -78°C to room temperature.[1][2] The accepted mechanism involves a sequence of three key steps:

-

Base-Mediated P-C Bond Cleavage: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus atom of the phosphonate. This results in the cleavage of the relatively weak phosphorus-carbon bond.[1][2] This step is remarkably efficient, even at low temperatures.

-

Formation of the Bromodifluoromethyl Anion: The P-C bond scission liberates a bromodifluoromethyl anion (BrCF2-) and diethyl phosphate (B84403) as a benign, water-soluble byproduct.[1] The bromodifluoromethyl anion is a transient and unstable intermediate.

-

α-Elimination to Yield Difluorocarbene: The unstable bromodifluoromethyl anion rapidly undergoes α-elimination, expelling a bromide ion (Br-) to form the singlet difluorocarbene (:CF2).[2]

This sequence provides a controlled release of difluorocarbene, which can then be trapped in situ by a suitable nucleophile.

Mechanistic Pathway Diagram

Caption: Proposed mechanism for difluorocarbene generation and trapping.

Experimental Protocols

The following protocols provide detailed methodologies for the difluoromethylation of phenols and thiophenols, demonstrating the practical application of the reagent.

General Protocol for O-Difluoromethylation of Phenols

This protocol is adapted from a demonstrated procedure for the difluoromethylation of 2'-hydroxyacetophenone.

Materials:

-

Substituted Phenol (B47542) (1.0 mmol, 1.0 equiv)

-

Diethyl (bromodifluoromethyl)phosphonate (2.1 mmol, 2.1 equiv)

-

Potassium Hydroxide (KOH) (20 mmol, 20 equiv)

-

Acetonitrile (B52724) (5 mL)

-

Deionized Water (5 mL)

-

Isopropyl ether (IPE) or Diethyl ether for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (20 equiv) followed by acetonitrile (5 mL) and water (5 mL). Stir until the KOH is fully dissolved and cool the solution to -30 °C in a suitable cooling bath.

-

Add the substituted phenol (1.0 equiv) to the cooled basic solution.

-

Add diethyl (bromodifluoromethyl)phosphonate (2.1 equiv) dropwise to the stirred mixture.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with IPE or diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

General Protocol for S-Difluoromethylation of Thiophenols

This protocol is based on procedures described for the difluoromethylation of various thiols.[3]

Materials:

-

Substituted Thiophenol (1.0 mmol, 1.0 equiv)

-

Diethyl (bromodifluoromethyl)phosphonate (2.0-3.0 equiv)

-

Potassium Hydroxide (KOH) (20-30 mmol, 20-30 equiv)

-

Acetonitrile (5 mL)

-

Deionized Water (5 mL)

-

Diethyl ether for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (20-30 equiv) in a 1:1 mixture of acetonitrile and water (10 mL total). Cool the solution to -78 °C.

-

Add the thiophenol (1.0 equiv) to the solution.

-

Add diethyl (bromodifluoromethyl)phosphonate (2.0-3.0 equiv) to the mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield the desired aryl difluoromethyl thioether.

Experimental Workflow Diagram

Caption: General experimental workflow for difluoromethylation.

Quantitative Data and Substrate Scope

Diethyl (bromodifluoromethyl)phosphonate is effective for the difluoromethylation of a wide range of phenols and thiophenols, accommodating various functional groups. The reaction generally provides good to excellent yields. The water-soluble nature of the diethyl phosphate byproduct simplifies purification, contributing to high isolated yields.[1][3]

| Substrate (Nucleophile) | Product | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | 2'-(Difluoromethoxy)acetophenone | 82 | |

| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 95 | |

| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 96 | |

| 4-Bromophenol | 1-Bromo-4-(difluoromethoxy)benzene | 94 | |

| Thiophenol | (Difluoromethyl)(phenyl)sulfane | Good-Excellent | [3] |

| 4-Chlorothiophenol | 4-Chloro-1-[(difluoromethyl)sulfanyl]benzene | Good-Excellent | [3] |

| 2-Hydroxy-3-benzyloxyestrone | 2-(Difluoromethoxy)-3-(benzyloxy)estrone | ~60-70 (conversion) | [3] |

| 5-Bromo-2-chloro-3-hydroxypyridine | 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine | High Yield | [3] |

Note: "Good-Excellent" and "High Yield" are reported in the literature where specific percentages were not provided in the abstract.

Conclusion

Diethyl (bromodifluoromethyl)phosphonate serves as a robust and user-friendly reagent for generating difluorocarbene. The mechanism, proceeding through a base-mediated P-C bond cleavage and subsequent α-elimination, is highly efficient under mild conditions. This method avoids the use of harsh or ozone-depleting reagents and offers a broad substrate scope, particularly for the difluoromethylation of phenols and thiophenols. The straightforward experimental protocols and the generation of an easily separable, benign phosphate byproduct make it an attractive choice for applications in pharmaceutical and materials science research, including late-stage functionalization of complex molecules.

References

In-Depth Structural Analysis and Spectroscopic Data of Diethyl (bromodifluoromethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of diethyl (bromodifluoromethyl)phosphonate, a key reagent in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis, alongside experimental protocols for its synthesis and characterization.

Physicochemical Properties

Diethyl (bromodifluoromethyl)phosphonate is a colorless to pale yellow liquid. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀BrF₂O₃P |

| Molecular Weight | 267.01 g/mol |

| CAS Number | 65094-22-6 |

| Boiling Point | 40-41 °C at 0.05 mmHg[1] |

| Density | 1.503 g/mL at 25 °C[1] |

| Refractive Index (n₂₀/D) | 1.417 |

Spectroscopic Data

The structural elucidation of diethyl (bromodifluoromethyl)phosphonate is supported by a combination of spectroscopic techniques. The following sections present a detailed analysis of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of diethyl (bromodifluoromethyl)phosphonate. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information about the molecular environment.

¹H NMR Data

The proton NMR spectrum exhibits signals corresponding to the ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.35 | m | -OCH₂- |

| 1.35 | m | -CH₃ |

Note: The multiplicities are reported as multiplets (m); further detailed coupling information is required for a more precise description.

¹³C NMR Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm |

| 122.9 |

| 119.8 |

| 118.6 |

| 115.4 |

| 114.2 |

| 111.1 |

| 66.59 |

| 66.50 |

| 16.56 |

| 16.48 |

Note: Specific assignments for each carbon atom require further analysis, including 2D NMR experiments.

¹⁹F and ³¹P NMR Data

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR)-FTIR spectrum of diethyl (bromodifluoromethyl)phosphonate provides information about its functional groups. A spectrum is available on SpectraBase, though a detailed peak list is not provided in the initial search results.[2] Key expected vibrational modes include P=O stretching, C-O stretching, and C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry data for diethyl (bromodifluoromethyl)phosphonate is not explicitly detailed in the search results. However, based on the structure, fragmentation would likely involve the loss of the bromine atom, ethoxy groups, and rearrangements involving the phosphonate (B1237965) moiety.

Experimental Protocols

Synthesis of Diethyl (bromodifluoromethyl)phosphonate

A common method for the synthesis of diethyl (bromodifluoromethyl)phosphonate is a variation of the Michaelis-Arbuzov reaction.[3]

Procedure:

Dibromodifluoromethane is slowly added dropwise to a solution of triethyl phosphite (B83602) in an anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After completion, the volatile components are removed by distillation under reduced pressure to yield the crude product. Final purification is achieved by vacuum distillation.[4]

NMR Data Acquisition

A general protocol for acquiring NMR spectra of organophosphorus compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum with proton decoupling.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.

-

³¹P NMR: Acquire the spectrum with proton decoupling using a broadband probe.

Logical Relationships and Workflows

The synthesis and analysis of diethyl (bromodifluoromethyl)phosphonate follow a logical workflow, which can be visualized.

Caption: Workflow for the synthesis and structural analysis of diethyl (bromodifluoromethyl)phosphonate.

The relationship between the different NMR spectroscopic analyses can also be visualized to illustrate how they provide complementary information for structural elucidation.

References

Stability and Storage of Diethyl (bromodifluoromethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromodifluoromethyl)phosphonate is a critical reagent in organic synthesis, valued for its role in introducing the difluoromethyl group into various molecules. Its stability and proper storage are paramount to ensure its reactivity and prevent the formation of impurities that could compromise experimental outcomes. This technical guide provides a comprehensive overview of the known stability profile of Diethyl (bromodifluoromethyl)phosphonate, recommended storage conditions, and detailed methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl (bromodifluoromethyl)phosphonate is presented in Table 1. These properties are essential for its proper handling and storage.

Table 1: Physicochemical Properties of Diethyl (bromodifluoromethyl)phosphonate

| Property | Value | Reference(s) |

| CAS Number | 65094-22-6 | [1][2] |

| Molecular Formula | C₅H₁₀BrF₂O₃P | [1][2] |

| Molecular Weight | 267.01 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.503 g/mL at 25 °C | [1][2] |

| Boiling Point | 40-41 °C at 0.05 mmHg | [1][4] |

| Refractive Index | n20/D 1.417 | [1][4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in chloroform (B151607) and ethyl acetate. | [4] |

Stability Profile

The stability of Diethyl (bromodifluoromethyl)phosphonate is influenced by several factors, including temperature, moisture, pH, and light. While comprehensive quantitative stability data in the public domain is limited, its reactivity provides significant insights into its stability profile.

Hydrolytic Stability

A crucial aspect of the stability of Diethyl (bromodifluoromethyl)phosphonate is its susceptibility to hydrolysis, particularly under basic conditions. In the presence of a base such as potassium hydroxide (B78521) and water, the compound undergoes a facile phosphorus-carbon (P-C) bond cleavage.[5] This reaction proceeds through the formation of a bromodifluoromethyl anion, which subsequently eliminates a bromide ion to generate the highly reactive difluorocarbene intermediate.[5] This known degradation pathway underscores the importance of protecting the compound from moisture and basic environments.

The proposed mechanism for the base-catalyzed hydrolysis is depicted below:

Thermal Stability

Photostability

Specific studies on the photostability of Diethyl (bromodifluoromethyl)phosphonate are not widely reported. Organophosphorus compounds can be susceptible to photodegradation, with the rate and products of degradation dependent on the wavelength of light and the presence of photosensitizers.[6]

Recommended Storage Conditions

To maintain the integrity and reactivity of Diethyl (bromodifluoromethyl)phosphonate, the following storage conditions are recommended based on information from various suppliers. A summary is provided in Table 2.

Table 2: Recommended Storage Conditions for Diethyl (bromodifluoromethyl)phosphonate

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool place. Some suppliers specify room temperature or 10-25 °C. | To minimize potential thermal degradation. | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. | [4] |

| Light | Keep in a dark place. | To prevent potential photolytic degradation. | [4] |

| Moisture | Store in a dry environment. Keep container tightly closed. | To prevent hydrolysis, especially base-catalyzed decomposition. | [4] |

| Ventilation | Store in a well-ventilated area. | General safety precaution for handling chemicals. | [1] |

| Incompatible Materials | Keep away from incompatible substances such as strong oxidizing agents and bases. | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for Diethyl (bromodifluoromethyl)phosphonate, the following experimental protocols are proposed based on established guidelines and methodologies for similar compounds.

Protocol for Thermal Stability Analysis

This protocol outlines a general procedure for assessing the thermal stability of Diethyl (bromodifluoromethyl)phosphonate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol for Hydrolytic Stability Study

This protocol describes a method to investigate the hydrolytic stability of Diethyl (bromodifluoromethyl)phosphonate under acidic, neutral, and basic conditions.

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.[7][8]

Conclusion

While Diethyl (bromodifluoromethyl)phosphonate is a versatile and valuable reagent, its stability is a critical consideration for its effective use. The primary known instability is its susceptibility to hydrolysis under basic conditions, leading to the formation of difluorocarbene. To ensure its quality and performance, it is imperative to store the compound in a cool, dry, and dark environment under an inert atmosphere, and to avoid contact with bases and moisture. For applications requiring a thorough understanding of its stability profile, conducting dedicated thermal, hydrolytic, and photostability studies using the outlined protocols is highly recommended. The development of specific stability-indicating analytical methods is a crucial prerequisite for obtaining reliable quantitative data from such studies.

References

- 1. 溴氟甲基膦酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L16715.14 [thermofisher.com]

- 4. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

The Michaelis-Arbuzov Reaction: A Cornerstone in Phosphonate Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a venerable yet remarkably versatile transformation in organophosphorus chemistry, stands as a critical tool for the formation of carbon-phosphorus (C-P) bonds. Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction has become indispensable for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the resulting organophosphorus compounds are integral to the development of a wide array of therapeutic agents, including antiviral medications and treatments for bone diseases. This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, detailing its mechanism, scope, and applications, with a focus on its practical implementation in a drug development context.

Core Principles: The Reaction Mechanism

The Michaelis-Arbuzov reaction classically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[3] The reaction proceeds through a two-step SN2 mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step forms a transient phosphonium (B103445) salt intermediate.[2]

-

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt. This results in the formation of the final phosphonate (B1237965) product and an alkyl halide byproduct.[2]

The overall transformation involves the conversion of a trivalent phosphorus species to a pentavalent one.[4]

Quantitative Data Presentation

The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including the nature of the reactants, temperature, and the use of catalysts. The following tables summarize quantitative data for the synthesis of various phosphonates under different conditions.

Table 1: Classical Michaelis-Arbuzov Reaction of Benzyl (B1604629) Halides with Triethyl Phosphite

| Entry | Benzyl Halide | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | 150-160 | 2-4 | High | [1] |

| 2 | Benzyl chloride | 150-160 | >4 | Moderate | [1] |

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction of Benzyl Bromide with Triethyl Phosphite

| Entry | Catalyst (mol%) | Temperature | Time (h) | Yield (%) | Reference |

| 1 | ZnBr₂ (20) | Room Temp | 1 | High | [1] |

| 2 | CeCl₃·7H₂O-SiO₂ (20) | 80 | 0.5 | 94 | [5] |

Table 3: Substrate Scope for the Alcohol-Based Michaelis-Arbuzov Reaction

| Entry | Alcohol | Phosphite | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Triethyl phosphite | n-Bu₄NI | 125 | 24 | >99 | [6] |

| 2 | 4-Methoxybenzyl alcohol | Triethyl phosphite | n-Bu₄NI | 125 | 24 | 91 | [6] |

| 3 | Cinnamyl alcohol | Triethyl phosphite | n-Bu₄NI | 100 | 24 | 95 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Michaelis-Arbuzov reaction in a research and development setting. Below are representative experimental protocols for the synthesis of a simple phosphonate and its application in the preparation of a key intermediate for antiviral drugs.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol describes the uncatalyzed reaction between benzyl bromide and triethyl phosphite.[1]

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.2 equivalents) to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate

This protocol illustrates a milder, catalyzed version of the reaction using zinc bromide.[1]

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Zinc bromide (ZnBr₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard laboratory glassware

Procedure:

-

Dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

-

To this solution, add triethyl phosphite (1.2 mmol).

-

Add zinc bromide (0.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl benzylphosphonate.

Applications in Drug Development

The Michaelis-Arbuzov reaction is a key step in the synthesis of numerous phosphonate-containing drugs.

Antiviral Agents

-

Tenofovir (B777): A cornerstone of HIV treatment, tenofovir is an acyclic nucleoside phosphonate. While the final steps of its industrial synthesis often involve other methods, the core phosphonate moiety can be introduced via a Michaelis-Arbuzov type reaction.[7][8] The prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), enhance oral bioavailability.[7]

-

Cidofovir: An antiviral medication used to treat cytomegalovirus (CMV) retinitis in AIDS patients. Its synthesis involves the creation of a phosphonate ether linkage, a transformation that can be achieved using Michaelis-Arbuzov chemistry.[2][9]

-

Foscarnet: An antiviral drug used to treat herpes virus infections. It is the sodium salt of phosphonoformic acid and its synthesis involves a Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroformate.[4]

Bisphosphonates

Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease. They are analogs of pyrophosphate and function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival.[10] The synthesis of many bisphosphonates relies on the Michaelis-Arbuzov reaction to create the characteristic P-C-P bond structure.[11][12]

Conclusion

The Michaelis-Arbuzov reaction remains a powerful and highly relevant method for the synthesis of phosphonates, with profound implications for drug discovery and development. Its reliability, coupled with the development of milder and more efficient catalytic variations, ensures its continued prominence in both academic and industrial research. For scientists and professionals in the pharmaceutical field, a thorough understanding of this reaction's principles, scope, and practical execution is essential for the design and synthesis of novel phosphonate-based therapeutics that can address a wide range of medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Process For Preparation Of Cidofovir [quickcompany.in]

- 10. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Reactive Properties of the Bromodifluoromethyl Group

For Researchers, Scientists, and Drug Development Professionals

The bromodifluoromethyl (CF2Br) group is a unique and versatile functional group that has garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its distinct electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a labile bromine atom, impart a range of reactive characteristics that make it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the core reactive properties of the bromodifluoromethyl group, including quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Physicochemical and Spectroscopic Properties

The presence of the CF2Br group significantly influences the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding interactions. A summary of key properties and spectroscopic data is presented below.

Table 1: Physicochemical Properties of (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br)

| Property | Value | Reference |

| Molecular Formula | C4H9BrF2Si | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Boiling Point | 108 °C | |

| Density | 1.31 g/cm³ |

Table 2: Spectroscopic Data for the Bromodifluoromethyl Group

| Spectroscopic Technique | Chemical Shift Range / Characteristic Peaks | Notes |

| ¹³C NMR | 115 - 130 ppm (t, JC-F ≈ 300-350 Hz) | The carbon of the CF2Br group appears as a triplet due to coupling with the two fluorine atoms. The exact chemical shift is influenced by the neighboring substituents.[2][3][4] |

| ¹⁹F NMR | -50 to -70 ppm (referenced to CFCl₃) | The chemical shift of the fluorine atoms in the CF2Br group is sensitive to the electronic environment. For example, the ¹⁹F NMR chemical shift of CF2Br2 is reported to be around 7 ppm.[1][5][6][7][8] |

Core Reactivity

The reactivity of the bromodifluoromethyl group is dominated by three main pathways: radical reactions, generation of difluorocarbene, and participation in cross-coupling reactions.

Radical Reactions

This protocol describes the general procedure for the radical addition of a bromodifluoromethyl reagent, such as (bromodifluoromethyl)trimethylsilane (TMSCF2Br), to an alkene, initiated by a radical initiator.

Materials:

-

Alkene (1.0 mmol)

-

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) (1.2 mmol)

-

Azobisisobutyronitrile (AIBN) (0.1 mmol)

-

Anhydrous toluene (B28343) (5 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the round-bottom flask, add the alkene and anhydrous toluene under an inert atmosphere.

-

Add TMSCF2Br to the solution via syringe.

-

Add the radical initiator, AIBN.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Nucleophilic Substitution and Difluorocarbene Generation

The bromodifluoromethyl group can serve as a precursor to the highly reactive difluorocarbene (:CF2) intermediate. In the presence of a suitable base, elimination of HBr from a precursor like bromodifluoromethane (B75531) or dehalogenation of a reagent like TMSCF2Br can generate difluorocarbene, which can then undergo cyclopropanation reactions with alkenes or insertions into various bonds.

Alternatively, under certain conditions, the CF2Br group can undergo nucleophilic substitution, although this is less common due to the deactivating effect of the fluorine atoms. However, with strong nucleophiles, the bromine atom can be displaced.

This protocol outlines a general procedure for the reaction of a bromodifluoromethyl-containing substrate with a thiol nucleophile.

Materials:

-

Bromodifluoromethyl-substituted substrate (1.0 mmol)

-

Thiol (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the round-bottom flask, add the bromodifluoromethyl substrate, thiol, and potassium carbonate under an inert atmosphere.

-

Add anhydrous DMF.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 11. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Unlocking the P-C Bond: A Technical Guide to Phosphonate Cleavage

For Researchers, Scientists, and Drug Development Professionals

The carbon-phosphorus (C-P) bond, the defining feature of phosphonates, endows these molecules with remarkable stability, making them invaluable as mimics of phosphates in a wide array of biological and therapeutic applications. This stability, however, also presents a significant challenge when controlled degradation is desired. This in-depth technical guide provides a comprehensive overview of the mechanisms and methodologies for cleaving the P-C bond in phosphonates, with a focus on enzymatic and chemical strategies relevant to drug development and biological research.

The Significance of the P-C Bond in Drug Development

Phosphonates are widely utilized in medicine due to their structural similarity to natural phosphates, coupled with their resistance to enzymatic hydrolysis by phosphatases.[1] This stability allows them to act as long-lasting inhibitors of enzymes that process phosphate-containing substrates.[1][2] For instance, the antiviral drug tenofovir (B777), an acyclic nucleoside phosphonate (B1237965), effectively inhibits HIV reverse transcriptase after being metabolically converted to its diphosphate (B83284) form.[3][4] Similarly, bisphosphonates are a class of drugs used to treat bone disorders by inhibiting enzymes involved in bone resorption.[5]

However, the inherent stability of the P-C bond can also be a hurdle. For phosphonate-based drugs to be effective, they must often be delivered in a prodrug form to enhance cell permeability.[6][7] The subsequent intracellular cleavage of the prodrug moiety, and in some cases the P-C bond itself, is crucial for releasing the active therapeutic agent.[1][6] Understanding the mechanisms of P-C bond cleavage is therefore paramount for the rational design of phosphonate prodrugs and for elucidating the metabolic fate of these compounds.

Enzymatic Cleavage of the P-C Bond

Nature has evolved specialized enzymatic machinery to break the robust C-P bond, primarily in microorganisms that utilize phosphonates as a phosphorus source.[8][9] These enzymes offer highly specific and efficient means of P-C bond cleavage and are categorized into several main classes.

Carbon-Phosphorus Lyase (C-P Lyase)

The C-P lyase pathway is a complex, multi-enzyme system found in many bacteria that facilitates the cleavage of a wide range of "unactivated" alkyl- and arylphosphonates.[9][10][11] This pathway is particularly notable for its ability to break the P-C bond without the assistance of an activating functional group adjacent to the phosphorus atom.

The core of the C-P lyase machinery involves a radical-based mechanism, often utilizing a radical S-adenosylmethionine (SAM) enzyme, PhnJ, to initiate the cleavage.[12] The overall reaction converts a phosphonate into the corresponding alkane and inorganic phosphate (B84403).[10]

Phosphonatases (Phosphonoacetaldehyde Hydrolase)

Phosphonatases, such as phosphonoacetaldehyde (B103672) hydrolase (PhnX), act on phosphonates that are "activated" by a carbonyl group at the β-position.[13][14] The most well-studied example is the hydrolysis of phosphonoacetaldehyde to acetaldehyde (B116499) and inorganic phosphate.[13][14][15]

The mechanism of phosphonatase from Bacillus cereus involves the formation of a Schiff base between a lysine (B10760008) residue in the active site and the aldehyde group of the substrate.[16][17] This activates the P-C bond for nucleophilic attack, leading to its cleavage.[16][17]

Phosphonoacetate Hydrolase

Phosphonoacetate hydrolase (PhnA) is another key enzyme in phosphonate metabolism, catalyzing the hydrolysis of phosphonoacetate to acetate (B1210297) and inorganic phosphate.[18] This enzyme is found in organisms such as Sinorhizobium meliloti.[18] The mechanism of PhnA also relies on the presence of an activating group, in this case, a carboxylate, adjacent to the P-C bond.[18]

| Enzyme | Source Organism | Substrate | kcat (s⁻¹) | Km (µM) |

| C-P Lyase | Escherichia coli | Methylphosphonate (B1257008) | ~0.4 (activity unit) | - |

| Phosphonatase (Phosphonoacetaldehyde Hydrolase) | Bacillus cereus | Phosphonoacetaldehyde | - | 230 ± 20 (Ki for acetonylphosphonate) |

| Phosphonoacetate Hydrolase (PhnA) | Sinorhizobium meliloti | Phosphonoacetate | - | - |

Table 1: Kinetic Parameters of Key P-C Bond Cleaving Enzymes. This table summarizes available kinetic data for the major classes of enzymes involved in phosphonate degradation. Note: Comprehensive kinetic data for C-P lyase is challenging to obtain due to the multi-protein nature of the complex.

Chemical Cleavage of the P-C Bond

In the absence of enzymatic catalysts, the cleavage of the P-C bond requires more forceful chemical conditions. These methods are crucial for the synthesis and modification of phosphonate-containing molecules in the laboratory.

Acid-Catalyzed Hydrolysis

The P-C bond in certain phosphonates, particularly α-aminophosphonates, can be cleaved under acidic conditions.[19] Theoretical studies on dimethyl (α-anilinobenzyl)phosphonate have shown a three-step process involving protonation of the amino group, followed by P-C bond cleavage and subsequent hydrolysis.[19] The reaction is often carried out at elevated temperatures with strong acids like hydrochloric acid.[20][21][22] The yields of these reactions can be quantitative, depending on the substrate and reaction conditions.[20][22]

| Phosphonate Derivative | Acid | Conditions | Yield (%) |

| Dialkyl arylphosphonates | Concentrated HCl | Reflux, 12 h | 71-93 |

| β-Carboxamido-substituted phosphinate ester | Trifluoroacetic acid | Aqueous medium | Quantitative |

| Diethyl phosphonates | Boron tribromide, then methanolysis | -30°C to 70°C | up to 95 |

| Aralkyl dialkyl phosphonates | Aqueous HCl | - | >80 |

Table 2: Conditions and Yields for Chemical Cleavage of Phosphonates. This table provides an overview of various chemical methods for P-C and P-O bond cleavage in phosphonate esters, highlighting the reagents, conditions, and resulting yields.

Nucleophilic Displacement

The susceptibility of the P-C bond to nucleophilic attack can be influenced by substituents on the carbon atom. Computational studies have shown that increasing the number of chlorine substituents on a methylphosphonate increases the stability of the transition state for P-C bond cleavage, making it more favorable than P-O bond cleavage.[23]

Radical-Mediated Cleavage

Similar to the enzymatic C-P lyase pathway, chemical methods can also employ radical intermediates to cleave the P-C bond. These reactions often require radical initiators and specific reaction conditions.

| Bond | Molecule | Bond Dissociation Enthalpy (kJ/mol) |

| P-C | Various Organophosphorus Compounds | Varies (e.g., P-CH3 < P-Ph) |

| P-O | Various Organophosphorus Compounds | ~340 |

Table 3: P-C Bond Dissociation Energies. This table presents a comparison of bond dissociation energies for P-C and P-O bonds in organophosphorus compounds. Specific values can vary significantly based on the molecular structure.

Experimental Protocols for Studying P-C Bond Cleavage

A variety of experimental techniques are employed to detect and quantify P-C bond cleavage. These methods are essential for characterizing enzyme activity, monitoring chemical reactions, and analyzing the metabolic fate of phosphonate drugs.

Enzymatic Assays

4.1.1. C-P Lyase Activity Assay (Phosphate Detection Method)

This assay indirectly measures C-P lyase activity by quantifying the release of inorganic phosphate (Pi). The Malachite Green assay is a common colorimetric method for this purpose.[4][24][25][26][27]

-

Principle: The enzyme reaction is carried out in a suitable buffer containing the phosphonate substrate. The reaction is stopped, and the amount of released Pi is determined by adding a Malachite Green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer, MgCl₂, the C-P lyase enzyme preparation, and the phosphonate substrate.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction, for example, by adding a strong acid.

-

Add the Malachite Green reagent to an aliquot of the reaction mixture.

-

After color development, measure the absorbance at approximately 620-640 nm.

-

Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

-

4.1.2. Phosphonatase (Phosphonoacetaldehyde Hydrolase) Coupled Enzyme Assay

-

Principle: The activity of phosphonatase can be monitored by coupling the production of acetaldehyde to a subsequent reaction that can be followed spectrophotometrically. For example, acetaldehyde can be reduced by NADH in the presence of alcohol dehydrogenase, and the decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer, phosphonoacetaldehyde, NADH, and alcohol dehydrogenase.

-

Initiate the reaction by adding phosphonatase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Analytical Techniques for Detection and Quantification

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of phosphonates and their cleavage products in complex biological matrices such as plasma and urine.[8][21]

-

Protocol for Tenofovir Analysis in Human Plasma:

-

Sample Preparation: To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of tenofovir). Precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[21] Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.[6][7] For some bisphosphonates, derivatization (e.g., with trimethylorthoacetate) may be necessary to improve chromatographic properties.[21]

-

LC Separation: Separate the analyte from other matrix components using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).[21] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.[21]

-

MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive or negative ion mode. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

-

4.2.2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique for monitoring reactions involving phosphorus-containing compounds in real-time.[13][18][28][29] It allows for the direct observation of the disappearance of the phosphonate starting material and the appearance of the phosphate product.

-

Principle: The ³¹P nucleus has a distinct NMR signal whose chemical shift is sensitive to its chemical environment. Cleavage of the P-C bond and formation of a P-O bond (as in inorganic phosphate) results in a significant change in the ³¹P chemical shift, allowing for the differentiation and quantification of the reactant and product.

-

Protocol for Monitoring Enzymatic Hydrolysis:

-

Prepare the reaction mixture directly in an NMR tube. This includes the buffer (often in D₂O for the NMR lock), the phosphonate substrate, any necessary cofactors (e.g., Mg²⁺), and the enzyme.

-

Acquire an initial ³¹P NMR spectrum before adding the enzyme to get a baseline reading of the substrate.

-

Initiate the reaction by adding the enzyme and immediately begin acquiring a series of ³¹P NMR spectra over time.

-

Process the spectra and integrate the signals corresponding to the phosphonate substrate and the inorganic phosphate product.

-

Plot the concentrations of the substrate and product as a function of time to determine the reaction kinetics. For quantitative analysis, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect and ensure accurate integration.[29]

-

P-C Bond Cleavage in the Context of Drug Action and Metabolism

While many phosphonate drugs are designed for P-C bond stability, the cleavage of prodrug moieties is a critical aspect of their activation.

Phosphonate Prodrugs

To overcome the poor membrane permeability of negatively charged phosphonates, various prodrug strategies have been developed. These involve masking the phosphonate group with lipophilic moieties that can be cleaved intracellularly by enzymes such as esterases.[1][6][7] Common prodrug motifs include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters.[6][7] The cleavage of these groups does not directly break the P-C bond but is essential for generating the active, charged form of the drug.

Signaling Pathways Targeted by Phosphonate Drugs

Phosphonate drugs often exert their therapeutic effects by inhibiting key enzymes in critical signaling or metabolic pathways. For example, tenofovir diphosphate, the active metabolite of tenofovir, competes with the natural substrate dATP for binding to HIV reverse transcriptase, thereby terminating DNA chain elongation and preventing viral replication.[2][3][4]

| Drug/Inhibitor | Target Enzyme | Ki or IC₅₀ |

| Tenofovir Diphosphate | HIV-1 Reverse Transcriptase | - |

| Acetonylphosphonate | Phosphonatase (B. cereus) | 230 ± 20 µM (Ki) |

| α-Carboxynucleoside Phosphonates | HIV-1 Reverse Transcriptase | Low µM range (IC₅₀) |

| Non-nucleoside RT Inhibitors (e.g., Nevirapine) | HIV-1 Reverse Transcriptase | 19 nM (Kd) |

Table 4: Inhibition Constants of Selected Phosphonates and Related Compounds. This table provides examples of the inhibitory potency of phosphonate-based drugs and other inhibitors against their target enzymes.

Conclusion

The cleavage of the P-C bond in phosphonates is a fundamental process with significant implications for microbiology, medicinal chemistry, and drug development. While this bond is inherently stable, both enzymatic and chemical methods provide effective means for its scission. A thorough understanding of these mechanisms is essential for the design of novel phosphonate-based therapeutics, the development of effective prodrug strategies, and the elucidation of the environmental fate of these important compounds. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

- 5. <sup>31</sup>P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds [ouci.dntb.gov.ua]

- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protein.bio.msu.ru [protein.bio.msu.ru]

- 9. researchgate.net [researchgate.net]

- 10. Accumulation of Intermediates of the Carbon-Phosphorus Lyase Pathway for Phosphonate Degradation in phn Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surviving Phosphate Limitation via the C-P Lyase Pathway - Advanced Science News [advancedsciencenews.com]

- 12. Structural insights into the bacterial carbon-phosphorus lyase machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorus-31 nuclear magnetic resonance study of the mechanism and kinetics of the hydrolysis of zinc(II)O,O-diethyl dithiophosphate and some related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic evidence for a substrate-induced fit in phosphonoacetaldehyde hydrolase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. alanplewis.com [alanplewis.com]

- 26. Phosphate uptake by the phosphonate transport system PhnCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Absolute Quantification of Phosphor‐Containing Metabolites in the Liver Using 31P MRSI and Hepatic Lipid Volume Correction at 7T Suggests No Dependence on Body Mass Index or Age - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. 31Phosphorus NMR [chem.ch.huji.ac.il]

Methodological & Application

Protocol for the Difluoromethylation of Phenols using Diethyl (bromodifluoromethyl)phosphonate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the O-difluoromethylation of phenols utilizing diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. This method offers a convenient and efficient route to synthesize aryl difluoromethyl ethers, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl (-OCF₂H) group. The protocol is characterized by its mild reaction conditions and the use of an environmentally benign reagent.[1] This document outlines the reaction mechanism, a general experimental procedure, a specific example with quantitative data, and characterization details.

Introduction

The introduction of fluorine-containing functional groups is a widely employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy group (-OCF₂H) is particularly valuable as it can act as a bioisostere for other functionalities and participate in hydrogen bonding. Diethyl (bromodifluoromethyl)phosphonate has emerged as a highly effective reagent for the synthesis of aryl difluoromethyl ethers.[1] The reaction proceeds through the in-situ generation of difluorocarbene under basic conditions, which is then trapped by a phenolate (B1203915) nucleophile.[1] This method is advantageous due to its operational simplicity and the formation of water-soluble byproducts that are easily removed during workup.[1]

Reaction Mechanism

The reaction proceeds in a two-step mechanism. First, under basic conditions (e.g., potassium hydroxide), diethyl (bromodifluoromethyl)phosphonate undergoes a facile phosphorus-carbon (P-C) bond cleavage.[1] The hydroxide (B78521) ion attacks the phosphorus atom, leading to the formation of a bromodifluoromethyl anion intermediate. This intermediate is unstable and rapidly eliminates a bromide ion to generate the highly reactive difluorocarbene (:CF₂).[1]

In the second step, the phenol (B47542) substrate, deprotonated by the base to form a more nucleophilic phenoxide, attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during aqueous workup to yield the final aryl difluoromethyl ether product.

Caption: Proposed reaction mechanism for the difluoromethylation of phenols.

Quantitative Data

The following table summarizes the results for the difluoromethylation of various phenol substrates using diethyl (bromodifluoromethyl)phosphonate.

| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Acetylphenol | KOH | Acetonitrile (B52724)/Water (1:1) | -30 to rt | 2 | 82 |